2-acetylphenyl (2,4-dichlorophenoxy)acetate
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Overview
Description
2-acetylphenyl (2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C16H12Cl2O4 It is known for its unique chemical structure, which combines an acetylphenyl group with a dichlorophenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylphenyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2-acetylphenol with 2,4-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-acetylphenyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 2-carboxyphenyl (2,4-dichlorophenoxy)acetate.
Reduction: Formation of 2-(hydroxyethyl)phenyl (2,4-dichlorophenoxy)acetate.
Substitution: Formation of substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
2-acetylphenyl (2,4-dichlorophenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential pharmaceutical or agrochemical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic effects. It may be used in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetylphenyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological macromolecules, while the dichlorophenoxy moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-acetylphenyl acetate: Lacks the dichlorophenoxy group, making it less reactive in certain substitution reactions.
2,4-dichlorophenoxyacetic acid: Contains the dichlorophenoxy group but lacks the acetylphenyl moiety, resulting in different chemical and biological properties.
Uniqueness
The presence of both the acetylphenyl and dichlorophenoxy groups allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its individual components .
Properties
IUPAC Name |
(2-acetylphenyl) 2-(2,4-dichlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O4/c1-10(19)12-4-2-3-5-14(12)22-16(20)9-21-15-7-6-11(17)8-13(15)18/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVZBBJVPMUNRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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